molecular formula C24H31ClNO5S2+ B11525987 1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]-3-methylpyridinium

1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]-3-methylpyridinium

Cat. No.: B11525987
M. Wt: 513.1 g/mol
InChI Key: BRQAQCZVGZVNEO-XTQSDGFTSA-N
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Description

1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]-3-methylpyridinium is a complex organic compound with a unique structure This compound is characterized by the presence of a pyridinium ring, a chlorinated phenyl group, and multiple sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]-3-methylpyridinium involves multiple steps. The starting materials typically include 2,4-dimethylphenyl derivatives and chlorinated compounds. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]-3-methylpyridinium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.

Scientific Research Applications

1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]-3-methylpyridinium has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]-3-methylpyridinium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dimethylphenyl)ethanone: A simpler compound with a similar phenyl group.

    1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enone: Another compound with a similar enone structure.

Uniqueness

1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]-3-methylpyridinium is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C24H31ClNO5S2+

Molecular Weight

513.1 g/mol

IUPAC Name

(E)-4-chloro-1-(2,4-dimethylphenyl)-2-(3-methylpyridin-1-ium-1-yl)-3,4-bis(propylsulfonyl)but-2-en-1-one

InChI

InChI=1S/C24H31ClNO5S2/c1-6-13-32(28,29)23(24(25)33(30,31)14-7-2)21(26-12-8-9-18(4)16-26)22(27)20-11-10-17(3)15-19(20)5/h8-12,15-16,24H,6-7,13-14H2,1-5H3/q+1/b23-21+

InChI Key

BRQAQCZVGZVNEO-XTQSDGFTSA-N

Isomeric SMILES

CCCS(=O)(=O)C(/C(=C(/C(=O)C1=C(C=C(C=C1)C)C)\[N+]2=CC=CC(=C2)C)/S(=O)(=O)CCC)Cl

Canonical SMILES

CCCS(=O)(=O)C(C(=C(C(=O)C1=C(C=C(C=C1)C)C)[N+]2=CC=CC(=C2)C)S(=O)(=O)CCC)Cl

Origin of Product

United States

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